2-Amino-5-bromobenzophenone
Overview
Description
2-Amino-5-bromobenzophenone is a benzophenone derivative . It is also known by other names such as 2-benzoyl-4-bromoaniline, 2-amino-5-bromophenyl phenyl methanone, and 5-bromo-2-aminobenzophenone .
Synthesis Analysis
2-Amino-5-bromobenzophenone can be synthesized from 2-aminobenzonitrile sodium arylsulfinate, Pd (OAc)2, bpy, and p-NBSA by stirring in a 2:1 mixture of THF/H2O for 48 hours at 80℃ .Molecular Structure Analysis
The molecular formula of 2-Amino-5-bromobenzophenone is C13H10BrNO . The SMILES representation is O=C(C1=C(N)C=CC(Br)=C1)C2=CC=CC=C2 .Chemical Reactions Analysis
2-Amino-5-bromobenzophenone is used as a precursor in the synthesis of bromazolam . More detailed information about its chemical reactions is not available in the retrieved data.Physical And Chemical Properties Analysis
2-Amino-5-bromobenzophenone is a crystalline solid . It has a molecular weight of 276.1 g/mol . It is soluble in DMF, DMSO, and ethanol . The compound has a λmax of 237, 390 nm .Scientific Research Applications
Photodynamic Therapy Application
The use of 2-Amino-5-bromobenzophenone derivatives in photodynamic therapy for cancer treatment has been explored. A study synthesized and characterized zinc phthalocyanine substituted with benzenesulfonamide derivative groups, showcasing its potential as a Type II photosensitizer for cancer treatment in photodynamic therapy. This is due to its good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, which are vital for Type II mechanisms (Pişkin, Canpolat, & Öztürk, 2020).
Electroanalytical and Chromatographic Applications
Electroanalytical studies of aminohalogenbenzophenones, including 2-Amino-5-bromobenzophenone, have demonstrated their potential in voltammetric methods for indirect determination of drugs like benzodiazepinooxazoles. These studies offer insights into the oxidation processes of these compounds, which can be pivotal in the development of analytical methods for drug determination (Fernandez, Alonso, Jiménez, & Rodriguez, 1995). Additionally, high-performance liquid chromatography with electrochemical detection has been utilized for determining these compounds, emphasizing their relevance in analytical chemistry (Rodriguez, Jiménez, & Alonso, 1992).
Synthetic Precursor Applications
2-Amino-5-bromobenzophenone serves as a synthetic precursor in various chemical syntheses. For instance, it has been used to obtain compounds like 5-Bromo-2-(chloroacetamido)benzophenone, indicating its utility in organic synthesis and the production of intermediate compounds for further chemical reactions (Peters, Peters, Bringmann, & Mader, 1996).
Antioxidant Activity
In a study of marine red algae, naturally occurring bromophenols, which include derivatives of 2-Amino-5-bromobenzophenone, were found to possess significant antioxidant activities. This suggests potential applications in natural product chemistry and food science, particularly in the development of natural antioxidants for food preservation (Li, Li, Gloer, & Wang, 2011).
Safety And Hazards
properties
IUPAC Name |
(2-amino-5-bromophenyl)-phenylmethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrNO/c14-10-6-7-12(15)11(8-10)13(16)9-4-2-1-3-5-9/h1-8H,15H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXJVUGANBDAASB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)Br)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50192909 | |
Record name | Methanone, (2-amino-5-bromophenyl)phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50192909 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-5-bromobenzophenone | |
CAS RN |
39859-36-4 | |
Record name | Methanone, (2-amino-5-bromophenyl)phenyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039859364 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 39859-36-4 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=263789 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Methanone, (2-amino-5-bromophenyl)phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50192909 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Amino-5-bromobenzophenone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-Amino-5-bromobenzophenone | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6RKF4M86QQ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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